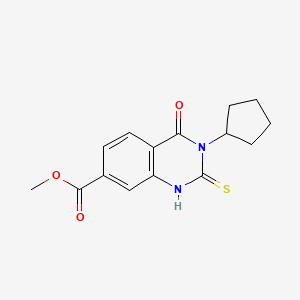

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36. It is a derivative of thioxopyrimidines, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of such compounds often starts with a Michael addition of a compound to polarized systems in the presence of nanosized ZnO .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Michael addition, S-alkylation, and cyclization . For instance, S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride can afford the desired thiazolo .Applications De Recherche Scientifique

Synthetic Applications and Chemical Transformations

Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and its derivatives are crucial in synthetic chemistry for constructing complex molecular architectures. For instance, the cyclisation reactions to produce tetrahydroquinolin-4-ones and benzazepinones are fundamental synthetic pathways that provide insights into constructing diverse heterocyclic compounds, which are pivotal in drug development and materials science (Proctor, Ross, & Tapia, 1972). Similarly, the synthesis of constrained ACC derivatives through cyclopropanation processes showcases innovative approaches to generate structurally complex molecules with potential applications in medicinal chemistry and agriculture (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Biological Activities and Pharmaceutical Research

Heterocyclic compounds, including derivatives of tetrahydroquinazoline, have shown significant antibacterial activities against a variety of microorganisms. These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents. For example, certain derivatives demonstrated potent activity against Staphylococcus aureus, Bacillus species, and Escherichia coli, indicating their relevance in addressing antibiotic resistance challenges (Osarumwense, 2022).

Material Science and Catalysis

In material science, the chemical properties of this compound derivatives are exploited to develop new materials and catalysts. The synthesis of novel quinazolinone-based derivatives acting as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases exemplifies the intersection of organic synthesis and biomedical research, offering pathways to novel cancer therapeutics (Riadi et al., 2021).

Orientations Futures

The future directions for research on “Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be promising candidates for drug development .

Mécanisme D'action

Target of Action

The primary targets of “Methyl 3-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” are currently unknown. This compound is structurally similar to quinolone antibiotics, which are known to inhibit DNA gyrase and prevent duplication of bacterial DNA . .

Mode of Action

Based on its structural similarity to quinolone antibiotics, it may interact with its targets by binding to the enzyme dna gyrase, thereby inhibiting the process of dna replication in bacteria .

Biochemical Pathways

If it acts similarly to quinolone antibiotics, it may affect the dna replication pathway in bacteria, leading to the inhibition of bacterial growth .

Result of Action

If it acts similarly to quinolone antibiotics, it may result in the inhibition of bacterial growth by preventing DNA replication .

Propriétés

IUPAC Name |

methyl 3-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-20-14(19)9-6-7-11-12(8-9)16-15(21)17(13(11)18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKUXWQPGFDVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)

![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2984158.png)

![4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2984161.png)

amine hydrochloride](/img/structure/B2984166.png)